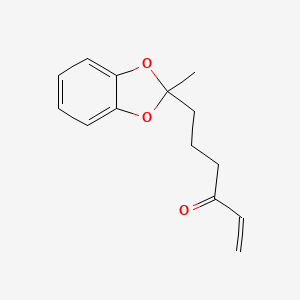
Thulium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thulium chloride, also known as thulium trichloride, is an inorganic compound composed of thulium and chlorine with the chemical formula TmCl₃. It typically forms yellow crystals and is known for its unique properties and applications in various fields. Thulium chloride is part of the lanthanide series and is often used as a starting material for the synthesis of other thulium-containing compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thulium chloride can be synthesized through several methods:
Reaction with Thulium Oxide or Carbonate: Thulium chloride can be obtained by reacting thulium(III) oxide (Tm₂O₃) or thulium(III) carbonate with ammonium chloride (NH₄Cl). The reaction is as follows: [ \text{Tm}_2\text{O}_3 + 6 \text{NH}_4\text{Cl} \rightarrow 2 \text{TmCl}_3 + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ]
Direct Reaction with Hydrochloric Acid: The hexahydrate form of thulium chloride can be produced by adding thulium(III) oxide to concentrated hydrochloric acid (HCl): [ \text{Tm}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{TmCl}_3 + 3 \text{H}_2\text{O} ]
Direct Reaction with Chlorine Gas: Thulium chloride can also be synthesized by directly reacting thulium metal with chlorine gas: [ 2 \text{Tm} + 3 \text{Cl}_2 \rightarrow 2 \text{TmCl}_3 ]
Industrial Production Methods: Industrial production of thulium chloride typically involves the reduction of thulium(III) oxide with ammonium chloride or the direct reaction of thulium metal with chlorine gas. These methods ensure high purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Thulium chloride undergoes various chemical reactions, including:
Oxidation: Thulium chloride can be oxidized to form thulium(III) oxide (Tm₂O₃).
Reduction: Thulium chloride can be reduced by thulium metal to form thulium(II) chloride (TmCl₂).
Substitution: Thulium chloride can react with other halogens to form different thulium halides, such as thulium fluoride (TmF₃), thulium bromide (TmBr₃), and thulium iodide (TmI₃).
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents and high temperatures are typically required.
Reduction: Thulium metal is used as a reducing agent.
Substitution: Halogen gases or halide salts are used under controlled conditions.
Major Products:
- Thulium(III) oxide (Tm₂O₃)
- Thulium(II) chloride (TmCl₂)
- Thulium halides (TmF₃, TmBr₃, TmI₃) .
Applications De Recherche Scientifique
Thulium chloride has a wide range of applications in scientific research:
- Chemistry: It is used as a precursor for the synthesis of various thulium-containing compounds and nanostructures, particularly for near-infrared (NIR) photocatalysis .
- Biology: Thulium-doped nanoparticles are used in biological imaging and as contrast agents in medical diagnostics .
- Medicine: Thulium lasers, which utilize thulium chloride, are employed in medical procedures such as laser surgery and lithotripsy .
- Industry: Thulium chloride is used in the production of high-strength alloys and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of thulium chloride depends on its application:
- Photocatalysis: In NIR photocatalysis, thulium chloride acts as a sensitizer, absorbing NIR light and transferring energy to other molecules, thereby initiating chemical reactions.
- Medical Imaging: Thulium-doped nanoparticles enhance contrast in imaging techniques by interacting with biological tissues and emitting detectable signals .
Comparaison Avec Des Composés Similaires
Thulium chloride can be compared with other lanthanide chlorides:
- Erbium(III) chloride (ErCl₃): Similar in structure and properties, but erbium has different optical and magnetic characteristics.
- Ytterbium(III) chloride (YbCl₃): Ytterbium chloride is used in similar applications but has distinct electronic properties.
- Thulium(II) chloride (TmCl₂): A reduced form of thulium chloride with different reactivity and applications .
Thulium chloride stands out due to its unique combination of properties, making it valuable in specialized applications across various fields.
Propriétés
| 63944-01-4 | |
Formule moléculaire |
ClTm- |
Poids moléculaire |
204.39 g/mol |
Nom IUPAC |
thulium;chloride |
InChI |
InChI=1S/ClH.Tm/h1H;/p-1 |
Clé InChI |
VAOIXJZXSJDYGQ-UHFFFAOYSA-M |
SMILES canonique |
[Cl-].[Tm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)




